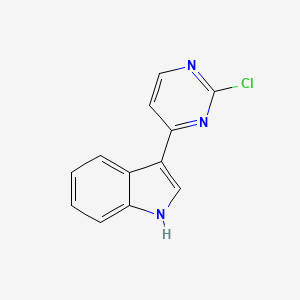

3-(2-Chloropyrimidin-4-yl)-1H-indole

Übersicht

Beschreibung

3-(2-Chloropyrimidin-4-yl)-1H-indole is a heterocyclic compound that combines the structural features of both indole and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)-1H-indole typically involves the coupling of an indole derivative with a chloropyrimidine. One common method is the ultrasound-assisted heteroarylation approach, where 2,4-dichloropyrimidine reacts with indole in the presence of a catalyst such as indium triflate (In(OTf)3) under sonochemical conditions . This method is advantageous due to its regioselectivity and good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the Chloropyrimidine Site

The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic substitution, enabling functionalization with amines, alcohols, or thiols.

Reaction Conditions and Examples

Key Findings :

-

Reactions proceed efficiently under mild alkaline conditions or with palladium catalysis .

-

Steric hindrance from the indole moiety slightly reduces reactivity compared to simpler chloropyrimidines.

Cross-Coupling Reactions

The chloropyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon–carbon or carbon–heteroatom bonds.

Suzuki–Miyaura Coupling

Mechanistic Insight :

-

Coupling occurs regioselectively at the 2-position of the pyrimidine ring due to the electron-withdrawing effect of the chlorine atom .

Alkylation of the Indole Nitrogen

The indole NH undergoes alkylation to form N-substituted derivatives, enhancing solubility and biological activity.

Methylation Example

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I, NaH | THF, 0°C → RT | 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole | 96% | |

| Cyclopropane derivative | AlCl₃, DME, 80°C | 3-(2-Chloropyrimidin-4-yl)-1-cyclopropyl-1H-indole | 62% |

Optimization Note :

Reductive Amination

The nitro group (if present in derivatives) can be reduced to an amine, enabling further functionalization.

Reduction Example

| Starting Material | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 3-(2-Chloro-4-nitropyrimidin-4-yl)-1H-indole | H₂, Pd/C, EtOH | 3-(2-Chloro-4-aminopyrimidin-4-yl)-1H-indole | 89% |

Applications :

Acid-Catalyzed Cyclizations

Under acidic conditions, the compound participates in cyclization reactions to form fused heterocycles.

Cyclization with Formaldehyde

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCHO, p-TsOH, 2-pentanol | 100°C, 3 h | Spiro[indole-3,4'-pyrido[2,3-d]pyrimidine] | 86% |

Structural Confirmation :

Oxidation of the Indole Ring

| Reagent | Product | Outcome | Source |

|---|---|---|---|

| KMnO₄, H₂O | Indole-2,3-dione derivative | Ring oxidation at C2–C3 |

Reduction of the Pyrimidine Ring

| Reagent | Product | Outcome | Source |

|---|---|---|---|

| H₂, Raney Ni | 3-(2-Chloro-1,2,3,4-tetrahydropyrimidin-4-yl)-1H-indole | Partial saturation |

Wissenschaftliche Forschungsanwendungen

Research indicates that 3-(2-Chloropyrimidin-4-yl)-1H-indole exhibits promising anti-cancer properties. It has been studied extensively for its ability to interact with key molecular targets involved in tumor growth and proliferation:

- Epidermal Growth Factor Receptor (EGFR) : Compounds with similar structures have shown efficacy in inhibiting EGFR, which is crucial for the treatment of non-small cell lung cancer (NSCLC) . The interaction with EGFR leads to reduced tumor growth in preclinical models.

Case Studies and Applications

- Pharmaceutical Development : this compound serves as a key intermediate in the synthesis of Osimertinib (Tagrisso), a drug approved for treating NSCLC with EGFR mutations. This highlights its importance in developing targeted therapies for cancer treatment .

- Anticancer Research : Studies have demonstrated that derivatives of this compound can lead to the development of new anti-cancer agents by modifying its structure to enhance biological activity while minimizing side effects .

Data Table: Comparative Analysis of Synthesis Methods

| Synthesis Method | Key Features | Yield (%) | Safety Profile |

|---|---|---|---|

| Palladium-Catalyzed | High efficiency, mild conditions | 86.4 | Low toxicity |

| Traditional Methods | Higher toxicity, complex procedures | Variable | High toxicity |

| Solvent Optimization | Improved yields with specific solvents | Variable | Moderate toxicity |

Wirkmechanismus

The mechanism of action of 3-(2-Chloropyrimidin-4-yl)-1H-indole as a SIRT1 inhibitor involves its binding to the active site of the enzyme, thereby inhibiting its deacetylase activity . This inhibition can modulate various cellular processes, including gene expression, DNA repair, and metabolic regulation. The indole moiety interacts with specific residues in the active site, while the pyrimidine ring enhances binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-Chloropyrimidin-4-yl)benzoic acid

- N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

Uniqueness

3-(2-Chloropyrimidin-4-yl)-1H-indole is unique due to its combined indole and pyrimidine structure, which provides a versatile scaffold for drug development. Its ability to inhibit SIRT1 with high specificity sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry research .

Biologische Aktivität

3-(2-Chloropyrimidin-4-yl)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molar Mass : Approximately 229.66 g/mol

- Structural Features : The compound consists of a chlorinated pyrimidine ring attached to an indole moiety, which is crucial for its biological interactions and pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

SIRT1 Inhibition :

- The compound has been identified as an inhibitor of SIRT1 (Sirtuin 1), an enzyme involved in regulating various cellular processes such as aging and transcription regulation. By inhibiting SIRT1, it may influence gene expression related to cell cycle regulation and apoptosis .

- Mechanism : The inhibition occurs through binding at the active site of SIRT1, thereby blocking its deacetylase activity, which is essential for the modulation of cellular stress responses and metabolic regulation.

- Anticancer Properties :

-

Anti-inflammatory Effects :

- Indoles are known for their anti-inflammatory properties, and this compound may also contribute to reducing inflammation through its interaction with specific signaling pathways.

Case Studies

Several studies have documented the pharmacological properties of this compound:

- A study demonstrated that the compound showed significant inhibition of SIRT1 with an IC value in the nanomolar range, indicating potent activity .

- Another investigation highlighted its role in modulating cellular responses to stress, suggesting potential applications in treating age-related diseases .

Comparative Analysis

A comparative table of similar compounds and their biological activities is provided below:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(2-Chloro-4-pyrimidinyl)-indole | CHClN | Anticancer properties |

| 3-(2-Methylpyrimidin-4-yl)-indole | CHN | Altered pharmacological profiles |

| 5-(2-Chloro-pyrimidin-4-yl)-indole | CHClN | Different activity due to substitution |

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Interaction : Binding to SIRT1 inhibits its activity, leading to altered gene expression patterns that can affect cell survival and proliferation.

- Cellular Pathway Modulation : Its influence on cellular signaling pathways may provide insights into therapeutic applications for conditions like cancer and metabolic disorders .

Eigenschaften

IUPAC Name |

3-(2-chloropyrimidin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGKIMCJZOZIOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732824 | |

| Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945016-63-7 | |

| Record name | 3-(2-Chloro-4-pyrimidinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945016-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.